molecular formula C14H10F4O2 B6384386 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261949-37-4

5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384386
CAS RN: 1261949-37-4
M. Wt: 286.22 g/mol
InChI Key: LWNRXDGXFXAXFJ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, or 5-F3M-TP, is a highly active synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of studies due to its unique properties and ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of 5-F3M-TP is not completely understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is known to bind to certain proteins and enzymes, which can affect their activity and function. Additionally, 5-F3M-TP has been shown to inhibit the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-F3M-TP has been shown to interact with a variety of proteins and enzymes, which can affect their activity and function. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, 5-F3M-TP has been shown to modulate the activity of certain transcription factors, which can affect gene expression.

Advantages and Limitations for Lab Experiments

5-F3M-TP has several advantages for use in laboratory experiments. It is a highly active compound, which allows for the study of a wide range of biological systems. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound for laboratory use. However, there are some limitations to its use. For example, it is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, its mechanism of action is not completely understood, so its effects on biological systems may not be fully understood.

Future Directions

There are several potential future directions for the use of 5-F3M-TP. It could be used to study the effects of drugs and other compounds on various biological systems, as well as to investigate the effects of environmental pollutants on human health. Additionally, 5-F3M-TP could be used to study the interaction between proteins and enzymes, and to investigate the effects of gene regulation. Finally, it could be used to develop new treatments for inflammatory diseases.

Synthesis Methods

5-F3M-TP is synthesized from 4-fluoro-3-methoxyphenol and trifluoromethylphenol. The reaction is conducted in anhydrous conditions and requires a base catalyst, such as sodium hydroxide, to facilitate the reaction. The reaction is carried out in a two-step process. First, the 4-fluoro-3-methoxyphenol is reacted with the trifluoromethylphenol in the presence of a base catalyst. The resulting product is a mixture of the two compounds, which is then purified by column chromatography to isolate the 5-F3M-TP.

Scientific Research Applications

5-F3M-TP has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and gene regulation. It has been used to study the effects of drugs and other compounds on various biological systems, as well as to investigate the effects of environmental pollutants on human health. Additionally, 5-F3M-TP has been used as an inhibitor of the enzyme phospholipase A2, which has implications for the treatment of inflammatory diseases.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-6-8(2-3-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNRXDGXFXAXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686622
Record name 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol

CAS RN

1261949-37-4
Record name 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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